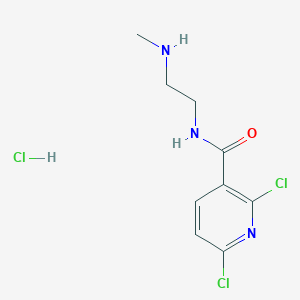![molecular formula C33H24O12 B14904815 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid](/img/structure/B14904815.png)
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid is an organic compound with a unique spirobi[fluorene] structure. This compound is known for its applications in various fields, including organic electronics and photonics, due to its excellent photoluminescence efficiency and chemical stability .
Preparation Methods
The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid involves multiple organic synthesis steps. One common method includes the bromination of 9,9’-spirobi[fluorene] using bromine as the oxidizing agent and iron (III) chloride as the catalyst . The reaction conditions need to be carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include bromine, iron (III) chloride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure and properties make it useful in biological studies, particularly in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid involves its interaction with molecular targets and pathways. The spirobifluorene linkage in the molecule helps decrease crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This enhances its photoluminescence efficiency and chemical stability, making it suitable for various applications.
Comparison with Similar Compounds
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid can be compared with other similar compounds such as:
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Known for its use as a blue-emitting material in electroluminescent devices.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobi[fluorene]: Commonly used as a hole transport material in perovskite solar cells.
The uniqueness of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid lies in its specific functional groups and structural properties, which contribute to its high photoluminescence efficiency and stability.
Properties
Molecular Formula |
C33H24O12 |
|---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarboxylic acid |
InChI |
InChI=1S/C33H24O12/c1-42-25-9-21-13(5-17(25)29(34)35)14-6-18(30(36)37)26(43-2)10-22(14)33(21)23-11-27(44-3)19(31(38)39)7-15(23)16-8-20(32(40)41)28(45-4)12-24(16)33/h5-12H,1-4H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41) |
InChI Key |
VOURBHWBQBLGBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=CC(=C(C=C3C4(C2=C1)C5=CC(=C(C=C5C6=CC(=C(C=C46)OC)C(=O)O)C(=O)O)OC)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)
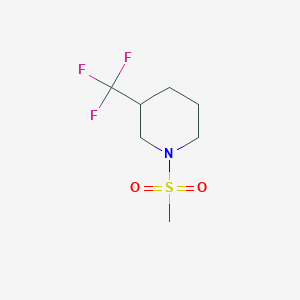
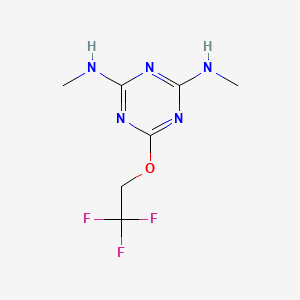
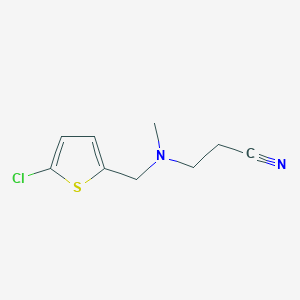
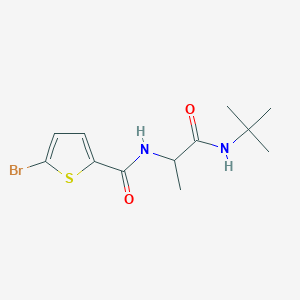
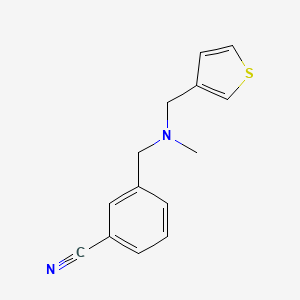


![6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14904789.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B14904796.png)
![(S)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B14904808.png)

![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
